

An In-depth Technical Guide to Ferroptosis Modulators: A Focus on FIN56

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Compound of Interest

Compound Name: *Ferroptosis-IN-5*

Cat. No.: *B12376279*

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A Note on the Original Query: **Ferroptosis-IN-5**

Initial research on "**Ferroptosis-IN-5**" indicates that this compound (CAS No. 2991058-60-5) is classified as a ferroptosis inhibitor. Its mechanism of action is attributed to its iron-chelating and reactive oxygen species (ROS) scavenging activities. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth studies, quantitative data, and detailed experimental protocols for this specific molecule.

Given the limited information, this guide will focus on a well-characterized and structurally distinct ferroptosis modulator, FIN56, a potent ferroptosis inducer. This will allow for a thorough exploration of the core requirements of the original request, providing researchers, scientists, and drug development professionals with a detailed technical resource.

Technical Guide: FIN56

Introduction

FIN56 is a specific and potent small-molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. It serves as a critical research tool for dissecting the molecular mechanisms of ferroptosis and for the development of novel therapeutics targeting this pathway, particularly in the context of cancer and other diseases.

Mechanism of Action

FIN56 induces ferroptosis through a dual mechanism of action that distinguishes it from other ferroptosis inducers like erastin or RSL3. This dual action involves both the degradation of Glutathione Peroxidase 4 (GPX4) and the depletion of Coenzyme Q10 (CoQ10).

- **GPX4 Degradation:** FIN56 promotes the degradation of GPX4, a key enzyme that detoxifies lipid peroxides. The degradation of GPX4 is dependent on the activity of Acetyl-CoA Carboxylase (ACC).
- **Coenzyme Q10 Depletion:** FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway. This activation diverts the metabolic flux towards squalene synthesis, thereby depleting the pool of farnesyl pyrophosphate (FPP). FPP is a precursor for the synthesis of CoQ10, a potent lipophilic antioxidant. The resulting depletion of CoQ10 enhances the accumulation of lipid peroxides.

This dual mechanism creates a robust induction of ferroptosis that can overcome resistance to agents that target only a single node in the ferroptosis pathway.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of FIN56 in various cancer cell lines, demonstrating its cytotoxic efficacy.

Cell Line	Cancer Type	IC50 (μM)	Citation
LN229	Glioblastoma	4.2	[1]
U118	Glioblastoma	2.6	[1]
HT-29	Colorectal Cancer	Not specified, but effective	[2]
Caco-2	Colorectal Cancer	Not specified, but effective	[2]
J82	Bladder Cancer	Effective (concentration-dependent)	[3]
253J	Bladder Cancer	Effective (concentration-dependent)	[3]
T24	Bladder Cancer	Effective (concentration-dependent)	[3]
RT-112	Bladder Cancer	Effective (concentration-dependent)	[3]

Experimental Protocols

Below are detailed methodologies for key experiments involving FIN56, based on published studies.

1. Cell Viability Assay

- Objective: To determine the cytotoxic effect of FIN56 on cancer cells.
- Method:
 - Cell Seeding: Plate cancer cells (e.g., LN229, U118) in 96-well plates and allow them to adhere overnight.

- Treatment: Treat the cells with a range of FIN56 concentrations (e.g., 0.1 nM to 100 μ M) for a specified duration (e.g., 24, 48, or 72 hours).
- Viability Assessment: Use a Cell Counting Kit-8 (CCK-8) or MTT assay. Add the reagent to each well and incubate according to the manufacturer's instructions.
- Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8). Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Lipid Peroxidation Assay

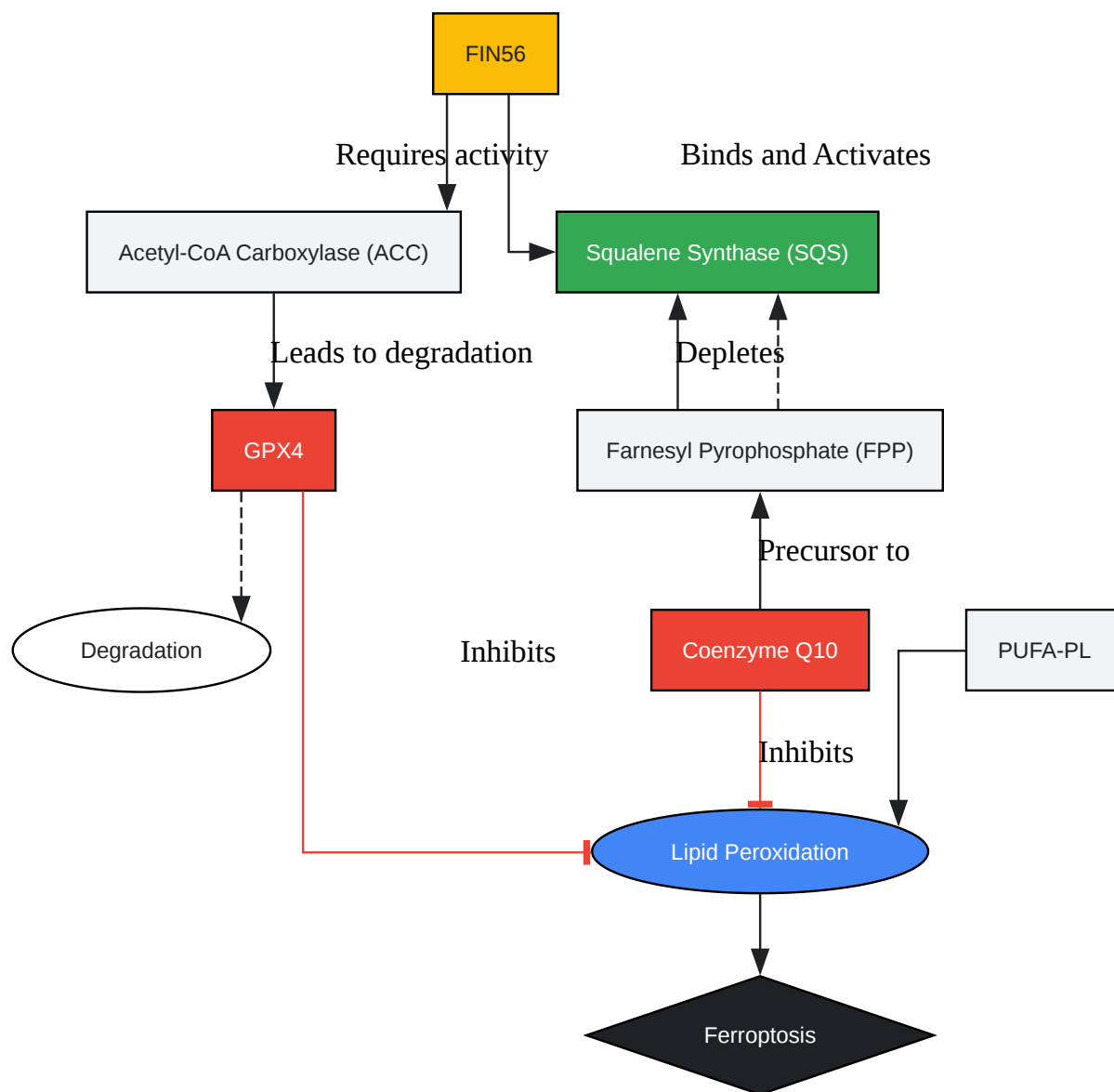
- Objective: To measure the accumulation of lipid peroxides, a hallmark of ferroptosis, induced by FIN56.
- Method using C11-BODIPY(581/591):
 - Cell Seeding and Treatment: Seed cells (e.g., LN229, U118) in 6-well plates or on coverslips and treat with FIN56 (e.g., 1 μ M) or vehicle (DMSO) for 24 hours.^[1]
 - Probe Staining: Add C11-BODIPY(581/591) to the cells at a final concentration of 5 μ M and incubate.
 - Imaging: Visualize the cells using a confocal microscope. In the absence of lipid peroxidation, the probe fluoresces red. Upon oxidation, its fluorescence shifts to green.
 - Quantification: Measure the intensity of red and green fluorescence to determine the extent of lipid peroxidation.
- Method for detecting 4-Hydroxynonenal (4-HNE):
 - Immunofluorescence: After FIN56 treatment, fix and permeabilize the cells. Incubate with a primary antibody against 4-HNE, followed by a fluorescently labeled secondary antibody.
 - Western Blotting: Lyse treated cells, run the protein lysate on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against 4-HNE.

3. In Vivo Tumor Xenograft Study

- Objective: To evaluate the anti-tumor efficacy of FIN56 in an animal model.
- Method:
 - Tumor Implantation: Subcutaneously implant cancer cells (e.g., LN229) into nude mice.[4]
 - Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer FIN56 or vehicle control (e.g., intraperitoneally) according to a predetermined schedule and dosage.
 - Tumor Monitoring: Measure tumor volume regularly using calipers.
 - Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Perform immunohistochemistry on tumor sections to analyze markers of proliferation (e.g., Ki67) and ferroptosis (e.g., 4-HNE).[4]

Signaling Pathways and Experimental Workflows

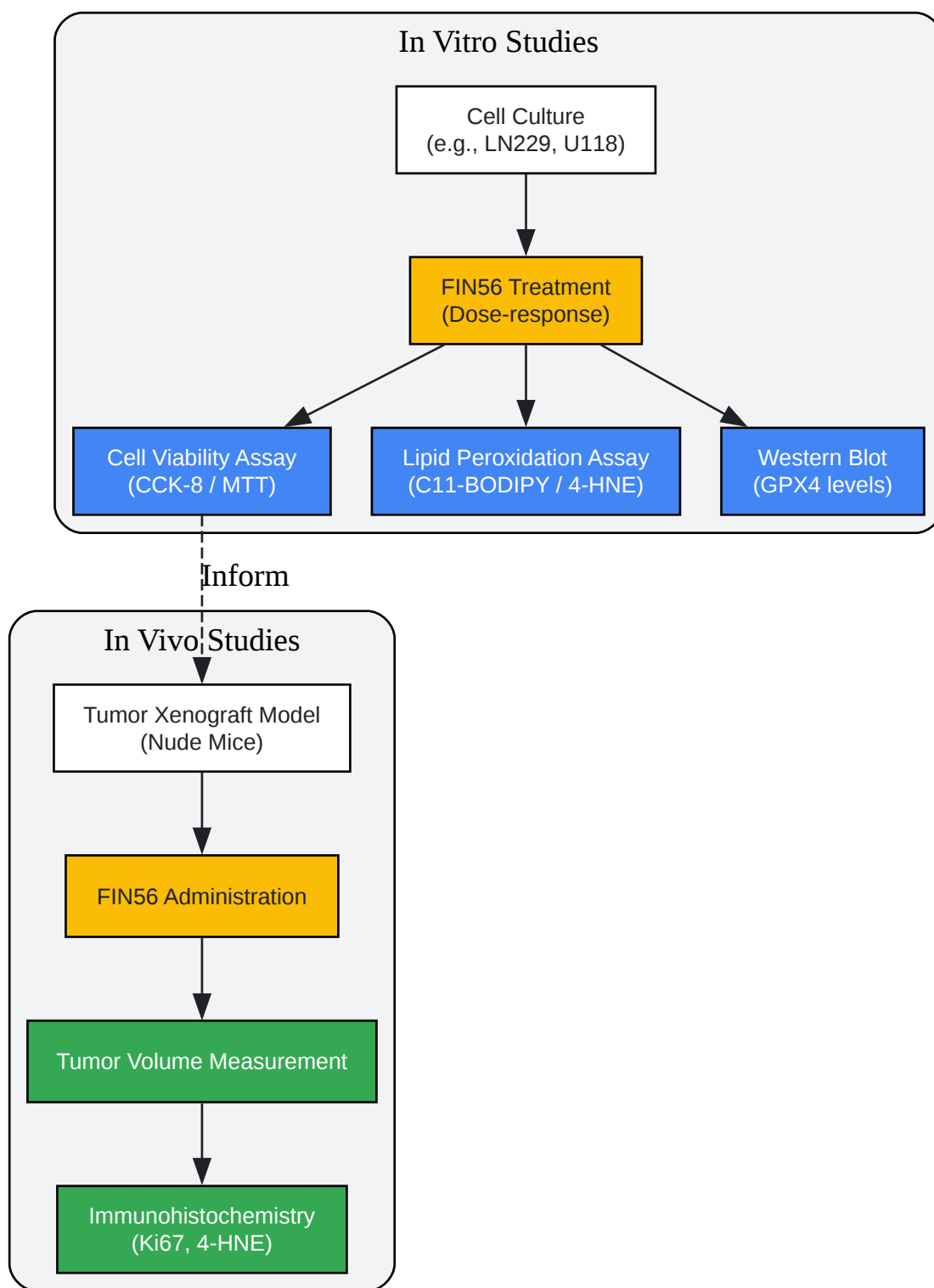
FIN56 Signaling Pathway



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Caption: Mechanism of FIN56-induced ferroptosis.

Experimental Workflow for FIN56 Study



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Caption: Workflow for evaluating FIN56 efficacy.

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